Methyl 4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)benzoate
Overview
Description
Methyl 4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzodioxin ring and a sulfonylamino group attached to a benzoate moiety. It is primarily used in research settings for its biochemical properties and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)benzoate typically involves multiple steps. One common method starts with the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions using aqueous sodium carbonate. This reaction yields 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which is then further reacted with methyl 4-bromobenzoate in the presence of a base such as lithium hydride in N,N-dimethylformamide to obtain the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodioxin ring.
Reduction: Reduced forms of the sulfonylamino group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antibacterial and anticancer properties.
Mechanism of Action
The mechanism of action of Methyl 4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)benzoate involves its interaction with specific molecular targets. The sulfonylamino group can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular pathways by modulating the activity of key proteins and enzymes involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
- Methyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dioxobutanoate
Uniqueness
Methyl 4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzodioxin ring and sulfonylamino group make it a versatile compound for various research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
methyl 4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO6S/c1-21-16(18)11-2-4-12(5-3-11)17-24(19,20)13-6-7-14-15(10-13)23-9-8-22-14/h2-7,10,17H,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXIULICJJMEKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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